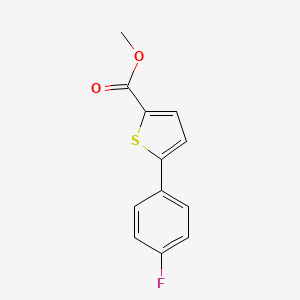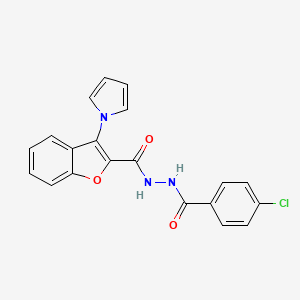
N'-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide, also known as CPB, is a heterocyclic compound that is widely used in scientific research. It has been studied for its potential use in drug development, as well as its ability to act as an inhibitor of certain enzymes. CPB has been found to have a wide range of applications, including its use as an inhibitor of the enzyme monoamine oxidase (MAO). It has also been studied for its ability to act as an antioxidant and for its potential use in the treatment of various diseases.
Scientific Research Applications
Synthesis and Characterization Benzofuran derivatives have been synthesized through various chemical reactions, involving the condensation of carbohydrazones with other compounds such as thioglycolic acid in DMF or various substituted aromatic aldehydes in ethanol. These compounds were characterized using techniques like IR, 1 H NMR, 13 C NMR, and Mass spectra to confirm their structures (Idrees, Kola, & Siddiqui, 2019).
Antimicrobial Screening Several benzofuran derivatives have been screened for in-vitro antibacterial activity against pathogenic microorganisms, including gram-negative strains (E. coli, P. vulgaris, and S. typhi) and gram-positive bacterial strains (S. aureus). The results were compared with standard drugs like Chloramphenicol, indicating their potential antimicrobial properties (Idrees et al., 2019).
Antimicrobial Agents Research into benzofuran-carbohydrazide derivatives has aimed to discover new classes of antimicrobial agents. Compounds synthesized from benzofuran-2-carbohydrazide and substituted-isatins showed significant antimicrobial activity against various bacterial and fungal strains, comparing favorably with standard treatments (Ugale et al., 2017).
properties
IUPAC Name |
N'-(4-chlorobenzoyl)-3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-14-9-7-13(8-10-14)19(25)22-23-20(26)18-17(24-11-3-4-12-24)15-5-1-2-6-16(15)27-18/h1-12H,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDGSFWRUUGODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2664570.png)

![N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2664577.png)

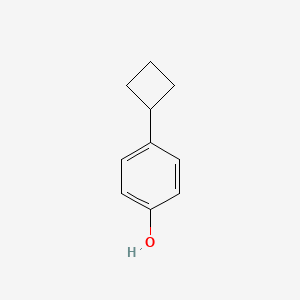
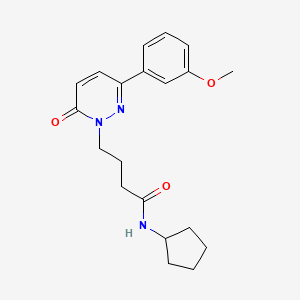
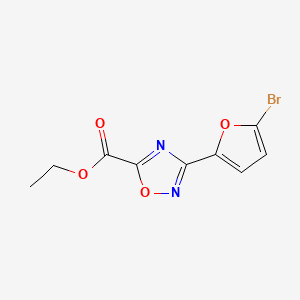
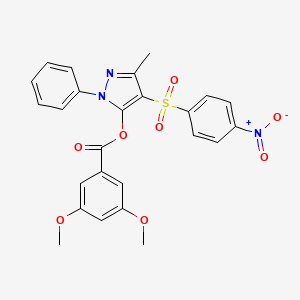

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2664586.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2664590.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2664591.png)
